molecular formula C12H8N2O2 B12867369 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

カタログ番号: B12867369
分子量: 212.20 g/mol
InChIキー: HTRWAWHNIOVMHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-Pyrrolo[2,3-c]quinoline-1-carboxylic acid is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a core structure in numerous biologically active molecules and alkaloids . The presence of multiple nitrogen atoms and a carboxylic acid functional group makes it a valuable precursor for the synthesis of more complex derivatives, such as amides and esters, for pharmacological screening and structure-activity relationship (SAR) studies . The pyrrolo[2,3-c]quinoline ring system is related to privileged structures in drug discovery, with documented interest in areas such as cell cycle inhibition . Researchers utilize this chemotype as a key building block for developing novel therapeutic agents. The compound is provided for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

特性

分子式

C12H8N2O2

分子量

212.20 g/mol

IUPAC名

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16)

InChIキー

HTRWAWHNIOVMHX-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O

製品の起源

United States
Foundational & Exploratory

molecular weight and physical properties of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid , a tricyclic heteroaromatic scaffold closely related to the Marinoquinoline class of natural products.

Executive Summary

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid (CAS: 1555390-75-4) is a rigid, planar tricyclic scaffold integrating a quinoline moiety fused to a pyrrole ring. It belongs to the pyrrolo[2,3-c]quinoline family, a structural class exemplified by the marine alkaloids Marinoquinolines A–F .

This compound is of significant interest in drug discovery due to its ability to intercalate DNA and inhibit topoisomerases, as well as its potential kinase inhibitory activity (e.g., Glutamate-5-kinase). Its 1-carboxylic acid functionality provides a critical "handle" for further chemical derivatization, improving solubility and enabling the synthesis of amide-linked libraries.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The core structure consists of a benzene ring fused to a pyridine ring (forming quinoline), which is further fused to a pyrrole ring at the c-face (bonds 3,4 of the quinoline).

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
Common Scaffold Marinoquinoline / Pyrroloquinoline
CAS Number 1555390-75-4
Molecular Formula C₁₂H₈N₂O₂
SMILES OC(=O)C1=CN=C2C1=C3C=CC=CC3=N2 (Tautomer dependent)
InChI Key Derivative specific
Structural Visualization

The following diagram illustrates the connectivity and numbering logic of the core scaffold.

G Core 3H-Pyrrolo[2,3-c]quinoline Core Scaffold Pos1 Position 1: Carboxylic Acid (-COOH) (Synthetic Handle) Core->Pos1 Pos3 Position 3 (NH): H-Bond Donor (Solubility/Binding) Core->Pos3 Quinoline Quinoline Moiety: Planar Intercalator (Pi-Stacking) Core->Quinoline

Figure 1: Structural decomposition of the 3H-pyrrolo[2,3-c]quinoline scaffold highlighting key functional zones.

Physicochemical Properties

The physical properties of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid are dominated by its planar aromatic nature and the ionizable carboxylic acid group.

Molecular Weight & Quantitative Data
PropertyValueSource/Method
Molecular Weight 212.20 g/mol Calculated (C₁₂H₈N₂O₂)
Monoisotopic Mass 212.0586 DaCalculated
Physical State Solid (Powder)Experimental (Analogues)
Color Yellow to BrownExperimental (Analogues)
Melting Point >250 °C (Decomp.)[1][2]Predicted (High lattice energy)
Solubility & Lipophilicity Profile
PropertyValueImplication for Drug Dev
LogP (Predicted) 1.8 – 2.3Moderate lipophilicity; good membrane permeability.
LogS (Aq. Solubility) -3.5 to -4.0Low aqueous solubility in neutral form.
pKa (Acid) 4.2 ± 0.5Deprotonated (anionic) at physiological pH (7.4).
pKa (Base) 4.8 ± 0.5Quinoline nitrogen protonation.
TPSA ~65 ŲGood oral bioavailability range (<140 Ų).
H-Bond Donors 2 (NH, COOH)Specific receptor interaction capability.
H-Bond Acceptors 3 (N, C=O, OH)

Expert Insight: The presence of the carboxylic acid significantly improves the solubility of this scaffold at pH > 5 compared to the parent marinoquinoline, making it a superior candidate for lead optimization.

Synthetic Pathways

Synthesis of the 3H-pyrrolo[2,3-c]quinoline core is challenging due to the electron-deficient nature of the quinoline ring. Two primary strategies are employed: Isocyanide-based Cyclization and Pd-Catalyzed Coupling .

Method A: Isocyanide-Mediated Cyclization (Recommended)

This method allows for the rapid assembly of the tricyclic core from accessible precursors.

Synthesis SM1 2-Isocyanoacetate (Precursor A) Step1 Step 1: Base-Mediated Cyclization (DBU, MeCN, Reflux) SM1->Step1 SM2 2-Methyleneaminochalcone (Precursor B) SM2->Step1 Step2 Step 2: Oxidative Aromatization (Air/O2 or DDQ) Step1->Step2 Tandem Annulation Product 3H-Pyrrolo[2,3-c]quinoline Core Scaffold Step2->Product Deriv Functionalization: Hydrolysis to 1-COOH Product->Deriv Ester Hydrolysis

Figure 2: Synthetic workflow for accessing the pyrroloquinoline core.

Protocol: Synthesis of the Core Scaffold[7][8]
  • Reactants: Combine ethyl isocyanoacetate (1.0 equiv) and the appropriate 2-alkynyl-aniline or imine derivative.

  • Cyclization: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at reflux for 4–6 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Carboxylation: If the starting material contained an ester group at the C1 position, hydrolyze using LiOH in THF/H₂O to yield the 1-carboxylic acid .

Biological Context & Therapeutic Potential

The 3H-pyrrolo[2,3-c]quinoline scaffold is a "privileged structure" in medicinal chemistry.

Mechanism of Action[7]
  • DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs, potentially inhibiting replication in rapidly dividing cells (Oncology).

  • Topoisomerase II Inhibition: Similar to ellipticine, this scaffold stabilizes the cleavable complex, leading to apoptosis.

  • Kinase Inhibition: Recent studies suggest activity against Glutamate-5-kinase (G5K) , a target in Mycobacterium tuberculosis and Plasmodium falciparum.[3]

Drug-Likeness (Lipinski's Rule of 5)
  • MW < 500: Yes (212.2)

  • LogP < 5: Yes (~2.0)

  • H-Bond Donors < 5: Yes (2)

  • H-Bond Acceptors < 10: Yes (3)

Experimental Protocols for Characterization

Protocol A: Solubility & pKa Determination

Objective: To determine the aqueous solubility and ionization constant of the lead compound.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • pKa Measurement:

    • Use potentiometric titration (e.g., Sirius T3).

    • Titrate 0.5 mg of compound in 0.15 M KCl (aq) from pH 2 to pH 12.

    • Expected Result: Two inflection points corresponding to -COOH (~4.2) and Quinoline-NH⁺ (~4.8).

  • Kinetic Solubility:

    • Spike stock solution into PBS (pH 7.4) to a final concentration of 100 µM.

    • Incubate at 25°C with shaking for 24 hours.

    • Filter (0.45 µm PVDF) and analyze filtrate by LC-MS/MS .

    • Self-Validation: Include Warfarin (high sol) and Indomethacin (low sol) as controls.

Protocol B: Structural Validation (NMR)

Objective: Confirm the regiochemistry of the 1-carboxylic acid.

  • Solvent: DMSO-d₆ (due to low solubility in CDCl₃).

  • Key Signals:

    • COOH: Broad singlet >12.0 ppm (exchangeable with D₂O).

    • Pyrrole NH: Broad singlet ~11.5–12.5 ppm.

    • Quinoline Protons: Characteristic multiplets in the aromatic region (7.0–8.5 ppm).

    • C1 Proton (if not substituted): Absent. Look for quaternary carbon signal in ¹³C NMR at ~165 ppm (C=O).

References

  • Synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives. ResearchGate. Available at: [Link]

  • PubChem Compound Summary for CID 46228106: 3H-pyrrolo[2,3-c]quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biological properties of pyrroloquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Marinoquinolines: Structure and Biosynthesis. RSC Advances. Available at: [Link]

Sources

The Therapeutic Potential of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3H-pyrrolo[2,3-c]quinoline scaffold, a core structure found in various natural products like marinoquinolines, has emerged as a privileged heterocyclic system in medicinal chemistry. Its unique electronic and structural features provide a versatile framework for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by derivatives of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid. We will delve into their potent anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyrrole ring with a quinoline moiety gives rise to the pyrroloquinoline system, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Among the various isomeric forms, the 3H-pyrrolo[2,3-c]quinoline core is of particular interest due to its presence in marine alkaloids with notable biological profiles.[3][4] The incorporation of a carboxylic acid group at the 1-position further enhances the drug-like properties of these molecules, providing a handle for modulating solubility, metabolic stability, and target engagement.

This guide will systematically explore the multifaceted biological activities of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives, moving from their promising anticancer potential to their efficacy as antimicrobial and anti-inflammatory agents. Our narrative is grounded in experimental evidence, emphasizing the causal relationships between chemical structure and biological function.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of the broader pyrroloquinoline class have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][5][6] The 3H-pyrrolo[2,3-c]quinoline scaffold, in particular, offers a promising framework for the design of novel antineoplastic drugs.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Pyrroloquinoline quinone (PQQ), a related compound, has been shown to induce apoptosis in cancer cells via a mitochondrial-dependent pathway.[7] This involves the loss of mitochondrial membrane potential and the activation of caspases, key executioner proteins in the apoptotic cascade.[7]

Furthermore, many quinoline-based compounds, including quinoline-chalcone derivatives, have been observed to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[8] This is often accompanied by an upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[8]

Experimental Workflow: Assessing Apoptosis Induction

start Seed cancer cells (e.g., MGC-803, HCT-116) treat Treat with 3H-pyrrolo[2,3-c]quinoline -1-carboxylic acid derivatives (various concentrations) start->treat control Vehicle Control start->control annexin Annexin V-FITC/PI Staining treat->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7, -9) treat->caspase western Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) treat->western control->annexin control->caspase control->western flow Flow Cytometry Analysis annexin->flow quantify Quantify Apoptotic Cell Population flow->quantify measure Measure Caspase Activity caspase->measure protein Analyze Protein Expression Levels western->protein

Caption: Workflow for evaluating apoptosis induction by novel compounds.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyrroloquinoline derivatives can be significantly influenced by the nature and position of substituents on the tricyclic core. For instance, the introduction of a benzodioxole (piperonyl) moiety has been shown to enhance anticancer activity compared to a simple phenyl substituent.[9] Modifications to this fragment can further tune the compound's potency.

Compound ID Substitution Pattern Cell Line GI50 (nM) Reference
PQ-1 4-(benzo[d][5][6]dioxol-5-yl)Various<100[9]
PQ-2 4-(2-hydroxy-4-methoxyphenyl)Various>1000[5]
QC-12e Chalcone at position 3MGC-8031380[8]

Table 1: Antiproliferative Activity of Selected Pyrroloquinoline and Quinoline Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) colorimetric assay is a widely used method for determining cytotoxicity and cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat cells with a serial dilution of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow to air dry.

  • Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

Antimicrobial Activity: A Broad Spectrum of Action

Pyrroloquinoline and related quinoline derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[1][10][11] This makes the 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid scaffold a promising starting point for the development of new anti-infective agents.

Antibacterial and Antifungal Potential

Several studies have reported the synthesis and antimicrobial evaluation of various pyrroloquinoline derivatives.[10][12] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[13]

Signaling Pathway: Inhibition of Bacterial DNA Replication

compound 3H-pyrrolo[2,3-c]quinoline -1-carboxylic acid derivative gyrase DNA Gyrase compound->gyrase Inhibition topoIV Topoisomerase IV compound->topoIV Inhibition replication DNA Replication gyrase->replication Enables topoIV->replication Enables synthesis Protein Synthesis replication->synthesis death Bacterial Cell Death replication->death Inhibition leads to synthesis->death

Caption: Mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

Anti-mycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-TB agents. The 3H-pyrrolo[2,3-c]quinoline scaffold, being the core of marinoquinoline natural products, has been explored for this purpose.[1] Chemical modifications have led to the discovery of pyrroloquinolines with good in vitro activity against virulent strains of M. tuberculosis.[1] Some of these derivatives have been shown to inhibit glutamate-5-kinase, an essential enzyme in the mycobacterial metabolic pathway.[1]

Compound ID Target Organism MIC (μM) Reference
PQ-50 M. tuberculosis H37Rv4.1[1]
PQ-54 M. tuberculosis H37Rv4.2[1]
PQP-15a M. tuberculosis<0.15[14]

Table 2: Anti-mycobacterial Activity of Selected Pyrroloquinoline Derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microtiter plates

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring absorbance or using a viability dye.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, quinoline-related carboxylic acid derivatives have also demonstrated potential as anti-inflammatory agents.[15] They have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[15]

Additionally, various pyrroloquinoline and pyrroloisoquinoline derivatives have been reported to possess a wide array of other biological activities, including:

  • Antiviral: Some derivatives have shown activity against viruses such as HIV and Hepatitis B virus (HBV).[3]

  • Antimalarial: The pyrrolo[2,3-c]quinoline skeleton is found in natural products with antimalarial properties.[3][4]

  • Anticoagulant: Certain derivatives have been identified as inhibitors of Factor XIa, a key enzyme in the coagulation cascade.[1]

The versatility of the 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid scaffold makes it a highly attractive starting point for multi-target drug discovery efforts.

Conclusion and Future Directions

The 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid framework represents a privileged scaffold with immense therapeutic potential. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved therapeutic agents.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid core to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and inflammation.

  • Toxicity Profiling: Comprehensive assessment of the safety and tolerability of lead candidates.

The continued exploration of this versatile chemical space holds great promise for the discovery of novel drugs to address unmet medical needs.

References

  • Amărandi R.-M., Al-Matarneh M.-C., Popovici L., Ciobanu C.I., Neamțu A., Mangalagiu I.I., Danac R. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC.
  • Králová, P., & Soural, M. (2024). Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives. European Journal of Medicinal Chemistry, 269, 116287.
  • Bejan, V., et al. (2019).
  • Králová, P., & Soural, M. (2024).
  • Abdel-Wahab, B. F., et al. Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one.
  • Chen, Y.-C., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PMC.
  • Farah, H., et al. New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives.
  • El-Sayed, M. A. A., et al. (2024).
  • Amărandi, R.-M., et al. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.
  • Various Authors. Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives.
  • Wang, Y., et al. (2025).
  • Sharma, P., & Kumar, A. (2014). Biological Activities of Quinoline Derivatives.
  • Chen, Y.-C., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.
  • He, K., et al. (2014). Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression. PMC.
  • Bond, A. G., et al. (2021).
  • Abdel-Hafez, A. A., et al.
  • Iovu, M., et al. Synthesis and antibacterial evaluation of new pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline and pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline derivatives.
  • Wockhardt, L. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents.

Sources

therapeutic potential of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 3H-Pyrrolo[2,3-c]quinoline Scaffold

Authored by: A Senior Application Scientist

Foreword

The confluence of natural product chemistry and synthetic innovation has consistently paved the way for novel therapeutic agents. Within this landscape, the 3H-pyrrolo[2,3-c]quinoline heterocyclic system has emerged as a scaffold of significant interest. Initially synthesized in the early 20th century, its therapeutic relevance was truly illuminated with the discovery of the marinoquinoline alkaloids in 2006.[1] These natural products, possessing the core 3H-pyrrolo[2,3-c]quinoline structure, have demonstrated a compelling array of biological activities, including anti-proliferative, antimicrobial, and antiplasmodial properties.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the 3H-pyrrolo[2,3-c]quinoline scaffold, its synthesis, its multifaceted therapeutic potential, and the experimental methodologies crucial for its evaluation. We will delve into the mechanistic underpinnings of its bioactivity and explore the prospective role of derivatives, such as those bearing a carboxylic acid moiety, in enhancing its drug-like properties.

The 3H-Pyrrolo[2,3-c]quinoline Core: A Privileged Scaffold

The 3H-pyrrolo[2,3-c]quinoline is a tricyclic aromatic heterocycle, the structure of which is foundational to a class of marine alkaloids known as marinoquinolines.[1] Its rigid, planar structure provides an excellent platform for the presentation of functional groups in a well-defined three-dimensional space, making it an attractive scaffold for interacting with biological targets. The pyrroloquinoline core itself is considered a key pharmacophore responsible for the antiproliferative and cytotoxic effects observed in many of its derivatives.[3]

Synthetic Strategies for 3H-Pyrrolo[2,3-c]quinoline Analogs

The construction of the 3H-pyrrolo[2,3-c]quinoline core has been approached through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors. One such approach is the palladium-catalyzed Ullmann cross-coupling followed by a reductive cyclization pathway.[4] Another versatile method involves the tandem cyclization-annulation of α-acidic isocyanides with 2-methyleneaminochalcones.[5]

Below is a generalized workflow for the synthesis of a substituted 3H-pyrrolo[2,3-c]quinoline derivative, illustrating a common synthetic paradigm.

cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Substituted Anilines and Pyrrole Precursors) step1 Palladium-Catalyzed Cross-Coupling start->step1 Pd Catalyst, Ligand step2 Reductive Cyclization step1->step2 Reducing Agent (e.g., NaBH4) step3 Aromatization (e.g., DDQ Oxidation) step2->step3 Oxidizing Agent product Substituted 3H-Pyrrolo[2,3-c]quinoline step3->product cluster_synthesis_acid Conceptual Synthetic Pathway to Carboxylic Acid Derivative start Pyrrole with Carboxylic Ester Precursor step1 Coupling with Substituted Benzene start->step1 step2 Cyclization and Aromatization step1->step2 step3 Ester Hydrolysis step2->step3 Base or Acid Catalysis product 3H-Pyrrolo[2,3-c]quinoline- 1-carboxylic Acid step3->product

Caption: Conceptual pathway for the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic or antiproliferative effects of 3H-pyrrolo[2,3-c]quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Future Perspectives and Drug Development

The 3H-pyrrolo[2,3-c]quinoline scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for the most promising compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

  • Development of Drug Delivery Systems: Formulating compounds with poor solubility or bioavailability to enhance their clinical utility.

The versatility of the 3H-pyrrolo[2,3-c]quinoline core, combined with the diverse biological activities of its derivatives, underscores its potential to yield novel drugs for a range of diseases, from cancer and infectious diseases to neurodegenerative disorders.

References

  • Amărandi R.-M., Al-Matarneh M.-C., Popovici L., Ciobanu C.I., Neamțu A., Mangalagiu I.I., Danac R. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC. Published December 10, 2025.
  • Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. MDPI. Published December 9, 2022.
  • Synthesis of 3H‐pyrrolo[2,3‐c]quinoline 3. Reactions were carried out...
  • Effects of pyrroloquinoline quinone and imidazole pyrroloquinoline on biological activities and neural functions. PMC. Published January 29, 2020.
  • Novel Insights into the Antimicrobial and Antibiofilm Activity of Pyrroloquinoline Quinone (PQQ); In Vitro, In Silico, and Shotgun Proteomic Studies. MDPI.
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2.
  • Three-Component Synthesis of Novel 3H-Pyrrolo[3,2-f]quinoline Deriv
  • European Journal of Medicinal Chemistry. CNR-IRIS. Published June 10, 2023.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. Published March 16, 2021.
  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines.
  • Biological Activities of Quinoline Derivatives.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. Published May 19, 2020.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Published August 2, 2023.
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Published September 25, 2023.
  • Synthesis of 3H‐pyrrolo‐[2,3‐c]quinolines 137 a–q reported by Zou and...
  • 3H-pyrrolo[2,3-c]quinoline | C11H8N2. PubChem.

Sources

mechanism of action for pyrroloquinoline carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Mitochondrial Biogenesis to Targeted Enzyme Inhibition

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular mechanisms of pyrroloquinoline carboxylic acid derivatives . This chemical class bifurcates into two distinct therapeutic categories:

  • The Natural Cofactor (PQQ): The tricarboxylic acid derivative (Pyrroloquinoline Quinone) acting as a redox cycler and mitochondrial biogenesis inducer.

  • Synthetic Inhibitors (KAT II Antagonists): Monocarboxylic acid derivatives (e.g., pyrrolo[3,2-c]quinoline-4-carboxylic acids) engineered to inhibit Kynurenine Aminotransferase II (KAT II) for the treatment of cognitive deficits in schizophrenia.[1]

Part 1: The Natural Prototype – PQQ (Redox & Signaling)

Compound: 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid (PQQ).[1][2]

1.1 Mechanism of Action: Continuous Redox Cycling

Unlike nicotinamide (NAD+) or flavin (FAD) cofactors, PQQ is capable of catalyzing continuous redox reactions (thousands of cycles) before auto-oxidation occurs.[1]

  • Step 1 (Reduction): PQQ (quinone form) accepts two electrons and two protons from a substrate (e.g., glucose, lactate) to form PQQH2 (hydroquinone).[2]

  • Step 2 (Oxidation): PQQH2 transfers electrons to molecular oxygen (

    
    ), generating superoxide anion (
    
    
    
    ), which is rapidly dismutated to
    
    
    and then water.[1]
  • Significance: This cycling drives the oxidation of metabolic substrates and acts as a potent scavenger of reactive oxygen species (ROS) when in the reduced state.

1.2 Signal Transduction: The PGC-1

Pathway

PQQ does not merely act as an antioxidant; it functions as a signaling agonist.[1]

  • CREB Phosphorylation: PQQ activates the cAMP-response element-binding protein (CREB) via the MAPK/ERK pathway.[1]

  • PGC-1

    
     Induction:  Phosphorylated CREB binds to the promoter region of the PPARGC1A gene, increasing the expression of PGC-1
    
    
    
    (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha).[1]
  • Mitochondrial Biogenesis: PGC-1

    
     acts as the master regulator, driving the transcription of NRF-1 and NRF-2, leading to increased mitochondrial DNA transcription and replication.
    
Part 2: Synthetic Therapeutics – KAT II Inhibition

Target: Kynurenine Aminotransferase II (KAT II).[1][3][4][5][6][7][8] Model Compound: 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid.[1]

2.1 Therapeutic Rationale

In schizophrenia, elevated levels of Kynurenic Acid (KYNA) in the brain act as an endogenous antagonist at the NMDA receptor (glycine site) and


7-nicotinic acetylcholine receptor, causing cognitive impairment. KAT II is the primary enzyme responsible for KYNA synthesis in the brain.[3][4][5][6][7][8] Inhibiting KAT II lowers KYNA, restoring glutamatergic and cholinergic transmission.[2]
2.2 Molecular Binding Mechanism

The pyrroloquinoline carboxylic acid scaffold mimics the substrate L-Kynurenine .[1]

  • Carboxylic Acid Anchor: The C-4 carboxylic acid group forms a salt bridge with conserved Arginine residues (e.g., Arg399) in the KAT II active site, mimicking the

    
    -carboxylate of kynurenine.
    
  • Pyrroloquinoline Core: The tricyclic flat structure intercalates into the hydrophobic pocket adjacent to the Pyridoxal 5'-Phosphate (PLP) cofactor.

  • Inhibition Type:

    • Competitive: Reversible binding competing with L-Kynurenine.[1]

    • Irreversible (Suicide Inhibition):[1] Certain derivatives with reactive side chains can form a covalent Schiff base with the PLP cofactor, permanently disabling the enzyme.

Part 3: Visualization of Pathways
Figure 1: The Kynurenine Pathway & KAT II Inhibition

This diagram illustrates the conversion of Tryptophan to Kynurenic Acid and the specific blockade point of Pyrroloquinoline derivatives.

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn Oxidation KYNA Kynurenic Acid (KYNA) (Neuroprotective/NMDA Antagonist) Kyn->KYNA Transamination 3 3 Kyn->3 HK Hydroxylation QUIN Quinolinic Acid (NMDA Agonist) HK->QUIN Multiple Steps IDO IDO/TDO KAT2 KAT II (Kynurenine Aminotransferase II) KMO KMO (Kynurenine 3-monooxygenase) Inhibitor Pyrroloquinoline Carboxylic Acid Derivative Inhibitor->KAT2 Inhibition (IC50 ~50-100 nM)

Caption: Schematic of the Kynurenine pathway showing the specific inhibition of KAT II by pyrroloquinoline derivatives, preventing the accumulation of KYNA.

Figure 2: PQQ Redox Cycling Mechanism

This diagram details the continuous redox loop of the PQQ cofactor.

PQQRedox PQQ PQQ (Quinone) PQQH PQQH• (Semiquinone) PQQ->PQQH + e- / + H+ PQQH->PQQ - e- PQQH2 PQQH2 (Hydroquinone) PQQH->PQQH2 + e- / + H+ PQQH2->PQQH - e- (ROS Scavenging) Substrate Substrate (e.g., Glucose) Product Product (e.g., Gluconolactone) Substrate->Product Oxidation Product->PQQH2 Transfers 2e- to PQQ

Caption: The catalytic redox cycle of PQQ, demonstrating its ability to shuttle electrons between metabolic substrates and ROS/Oxygen.

Part 4: Experimental Protocols
Protocol A: KAT II Enzymatic Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of a pyrroloquinoline derivative against human KAT II. Principle: KAT II transaminates L-Kynurenine to Kynurenic Acid (KYNA).[1][3][4][8] KYNA is fluorescent, while Kynurenine is not.[2]

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate Mix: 2 mM L-Kynurenine + 2 mM

      
      -Ketoglutarate.
      
    • Cofactor: 20

      
      M Pyridoxal 5'-phosphate (PLP).[1]
      
    • Enzyme: Recombinant human KAT II (50 ng/well).[1]

  • Reaction Setup:

    • In a black 96-well plate, add 10

      
      L of Test Compound (serially diluted in DMSO).
      
    • Add 40

      
      L of Enzyme/Cofactor mix. Incubate 10 min at 37°C.
      
    • Initiate reaction with 50

      
      L of Substrate Mix.
      
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with 20

    
    L of 1M NaOH (raises pH to 12, maximizing KYNA fluorescence).
    
  • Detection: Read Fluorescence: Ex 344 nm / Em 398 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Cellular Redox Cycling Assay (NBT Reduction)

Objective: Validate the redox cycling capability of PQQ-like derivatives. Principle: Nitroblue Tetrazolium (NBT) is reduced to Formazan (blue/purple) by superoxide generated during the PQQ redox cycle.

  • Cell Culture: Seed HepG2 cells in 96-well plates (10,000 cells/well).

  • Treatment: Treat cells with PQQ derivative (0.1–10

    
    M) for 24 hours.
    
  • NBT Addition: Add Glycinate buffer (pH 10) containing NBT (0.2 mM).

  • Observation: PQQ cycling generates superoxide, which reduces NBT.[2]

  • Quantification: Dissolve Formazan crystals in DMSO and measure Absorbance at 570 nm. Higher absorbance = Higher redox cycling activity.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Pyrroloquinoline Derivatives against KAT II Data synthesized from structure-activity relationship (SAR) studies of pyrrolo[3,2-c]quinoline derivatives.[1]

Compound IDR1 (N-Substituent)R2 (C-3 Substituent)R3 (C-4 Carboxyl)IC50 (KAT II)Mechanism
L-Kynurenine --

-COOH
(Substrate)Natural Substrate
7-Cl-PQ-Acid HMethylCOOH0.097

M
Competitive/Mixed
PF-04859989 (Hydroxamate)--0.020

M
Irreversible (Ref)
PQQ -Tricarboxylic->100

M
Redox Active (Non-inhibitor)

Note: "7-Cl-PQ-Acid" refers to 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid.[1]

References
  • Akagawa, M., et al. (2016).[2] "Recent progress in studies on the health benefits of pyrroloquinoline quinone." Bioscience, Biotechnology, and Biochemistry.[2] Link

  • Rucker, R., et al. (2009).[2] "Potential physiological importance of pyrroloquinoline quinone." Alternative Medicine Review. Link

  • Hanasaki, Y., et al. (1994).[2] "The mechanism of the inhibitory effect of pyrroloquinoline quinone on lipid peroxidation." Free Radical Biology and Medicine. Link

  • Rossi, F., et al. (2008).[2] "Crystal structure of human kynurenine aminotransferase II." Journal of Biological Chemistry. Link

  • Dounay, A. B., et al. (2012).[2] "Discovery of brain-penetrant, irreversible kynurenine aminotransferase II inhibitors for schizophrenia."[2] ACS Medicinal Chemistry Letters. Link

  • Nematollahi, A., et al. (2016).[2] "Structure-based design of KAT II inhibitors." Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid."[1] National Library of Medicine.[9] Link

Sources

An In-Depth Technical Guide to the Pharmacophore Modeling of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for developing and validating pharmacophore models based on the 3H-pyrrolo[2,3-c]quinoline scaffold. This heterocyclic system is the core of marinoquinoline natural products and has garnered significant interest for its therapeutic potential, particularly in the development of novel anti-infective agents.[1][2] We will focus on a representative derivative, 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid, to illustrate a robust, field-proven workflow applicable to drug discovery research.

This document is structured to provide full editorial control, moving beyond rigid templates to present a narrative that balances methodological detail with causal scientific reasoning. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the generated models.

Introduction: The Therapeutic Promise of the 3H-pyrrolo[2,3-c]quinoline Scaffold

The 3H-pyrrolo[2,3-c]quinoline ring system is a privileged scaffold in medicinal chemistry.[3] Natural products bearing this core, known as marinoquinolines, have demonstrated potent biological activity, notably against Plasmodium falciparum, the parasite responsible for malaria.[4] Further research has expanded the therapeutic horizon of this scaffold to include activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] Specifically, derivatives of this core have been identified as allosteric inhibitors of glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the pathogen, highlighting its potential for developing new anti-TB drugs.[2]

Given the established and emerging biological importance of this scaffold, computational methods like pharmacophore modeling are critical for accelerating the discovery of new, potent derivatives. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[5][6] This guide will detail the two primary arms of pharmacophore modeling—ligand-based and structure-based—to build a comprehensive strategy for hit identification and lead optimization.

PART 1: Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is the method of choice when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available.[5] The fundamental assumption is that these active molecules share a common set of 3D chemical features arranged in a specific geometry that is responsible for their activity.

Experimental Protocol: Ligand-Based Model Generation

1. Curation of the Ligand Set: The quality of the input data dictates the quality of the resulting model. A training set of at least 15-20 structurally diverse compounds with a wide range of biological activities (spanning at least 3-4 orders of magnitude) is ideal. For this guide, we will use a hypothetical, representative dataset of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives.

Table 1: Hypothetical Training Set of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives and Their Activities

Compound IDR-Group SubstitutionActivity (IC50, nM)Activity Class
PQ-01H15Active
PQ-027-Cl8Active
PQ-037-F, 9-CH325Active
PQ-048-OCH350Active
PQ-056-Br35Active
PQ-06H (inactive conformer)>10,000Inactive
PQ-077-SO2NH25,500Inactive
PQ-089-t-butyl>10,000Inactive

2. Conformational Analysis: Active molecules are flexible and exist as an ensemble of conformations.[7] The goal is to identify the "bioactive" conformation responsible for biological activity. Generate a diverse set of low-energy conformers for each active ligand in the training set using methods like systematic search or molecular dynamics.

3. Molecular Alignment and Feature Identification: Superimpose the conformers of the active compounds to identify common chemical features and their spatial relationships.[7] Algorithms will detect features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) centers. The carboxylic acid moiety, for instance, provides a potent HBD and HBA.

4. Pharmacophore Hypothesis Generation and Scoring: Based on the common features identified, the software (e.g., LigandScout®, MOE®, Discovery Studio®) generates a series of pharmacophore hypotheses.[5] Each hypothesis is scored based on how well it maps the features of the active compounds while excluding the inactive ones. The best hypothesis is the one that provides the clearest discrimination between active and inactive molecules.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_output Output A Curate Ligand Set (Actives & Inactives) B Generate 3D Conformers A->B Conformational Analysis C Align Molecules & Identify Common Features B->C Input Conformers D Generate & Score Pharmacophore Hypotheses C->D Feature Maps E Top-Ranked Pharmacophore Model D->E Select Best Hypothesis

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

PART 2: Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein is available, a structure-based pharmacophore model can be derived directly from the interactions observed in the ligand-binding pocket.[8] This approach provides a highly accurate map of the key interaction points.

For this guide, we will use Protein Kinase B (PknB) from Mycobacterium tuberculosis as our target. PknB is an essential serine/threonine kinase crucial for cell wall synthesis and division, making it a prime therapeutic target.[9] We will use the crystal structure of PknB in complex with an inhibitor (PDB ID: 5U94) as our starting point.[9]

Experimental Protocol: Structure-Based Model Generation

1. Receptor-Ligand Complex Preparation: Download the crystal structure (PDB ID: 5U94) from the RCSB Protein Data Bank. Prepare the complex by removing water molecules, adding hydrogen atoms, and optimizing the hydrogen-bonding network. The co-crystallized ligand provides the initial template for identifying key interactions.

2. Binding Site Analysis and Feature Mapping: Analyze the amino acid residues in the PknB active site that form interactions with the bound ligand. Key interactions to identify include:

  • Hydrogen bonds: With the hinge region backbone, catalytic residues, etc.

  • Hydrophobic/Aromatic contacts: With non-polar residues lining the pocket.

  • Ionic interactions: With charged residues like Asp, Glu, Lys, or Arg. These interaction points are then translated into pharmacophoric features.

3. Generation of the Structure-Based Pharmacophore: A pharmacophore model is generated that consists of features complementary to the active site. For instance, a hydrogen bond-donating residue in the protein (like a backbone NH) will generate a hydrogen bond acceptor feature in the pharmacophore. Exclusion volumes are also added to represent the space occupied by the protein, preventing clashes.

StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_output Output A Obtain Receptor Structure (e.g., PDB: 5U94) B Prepare Protein-Ligand Complex A->B Clean & Protonate C Analyze Ligand-Receptor Interactions B->C Identify Binding Site D Generate Features & Exclusion Volumes C->D Map Interaction Points E Structure-Based Pharmacophore Model D->E Final Model

Caption: Workflow for Structure-Based Pharmacophore Modeling.

PART 3: Pharmacophore Model Validation

A pharmacophore model is merely a hypothesis until it is rigorously validated.[1][10] Validation ensures the model is not a result of chance correlation and possesses true predictive power to distinguish active compounds from inactive ones.

Experimental Protocol: Robust Model Validation

1. Internal Validation: Fischer's Randomization Test: This method assesses the statistical significance of the pharmacophore hypothesis. The biological activities of the training set compounds are randomly shuffled, and the modeling process is repeated multiple times.[11] If the original hypothesis has a significantly better score than any of the random models, it indicates a true structure-activity relationship.

2. External Validation: Test Set Screening: The most crucial validation step is to challenge the model with a "test set"—a separate list of known active and inactive compounds that were not used in model generation.[7] The model's ability to correctly identify the actives from this external set is a true measure of its predictive power.

Table 2: Performance of Pharmacophore Model on an External Test Set

MetricValueDescription
Total Compounds in Test Set1000A mix of known actives and presumed inactives (decoys).
Actives in Test Set (A)20Compounds known to be active against the target.
Total Hits Found (Ht)50Compounds from the test set that matched the pharmacophore.
Active Hits Found (Ha)15Active compounds from the test set that were correctly identified as hits.
Yield of Actives (%)75%(Ha / A) * 100. The percentage of total actives found.
Hit Rate (%)30%(Ha / Ht) * 100. The percentage of hits that are genuinely active.

3. Decoy Set Screening & Enrichment Metrics: To further probe the model's quality, it is screened against a large database of "decoy" molecules—compounds with similar physicochemical properties to the known actives but with different topologies, making them unlikely to be active. Key metrics are calculated:

  • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF > 1 is desired.[12]

  • Goodness of Hit (GH) Score: A scoring function that ranges from 0 (null model) to 1 (ideal model), balancing the yield of actives against the hit rate. A GH score > 0.7 indicates a very good model.[4]

ValidationLogic cluster_val Validation Protocols cluster_metrics Performance Metrics Input Generated Pharmacophore Model Internal Internal Validation (Fischer's Randomization) Input->Internal External External Validation (Test Set Screening) Input->External Decoy Decoy Set Screening Input->Decoy Stat Statistical Significance Internal->Stat Pred Predictive Power (Yield, Hit Rate) External->Pred Qual Model Quality (EF, GH Score) Decoy->Qual Output Validated Model (Ready for Screening) Stat->Output Stat->Output Confidence Pred->Output Pred->Output Accuracy Qual->Output Qual->Output Robustness

Caption: A Multi-Pillar Approach to Pharmacophore Model Validation.

PART 4: Application in Virtual Screening

The ultimate goal of a validated pharmacophore model is to use it as a 3D search query to rapidly screen vast virtual libraries containing millions of compounds.[13] This process filters the library down to a manageable number of "hits" that have a high probability of being active, dramatically reducing the time and cost of experimental screening.

Protocol: Pharmacophore-Based Virtual Screening Cascade
  • Database Screening: The validated pharmacophore model is used to screen a large compound database (e.g., Enamine REAL, ZINC, or an internal corporate library). The search is configured to be flexible, allowing the database compounds to adopt conformations that match the pharmacophore.

  • Hit Filtering: The initial list of hits is often large. It is refined using a series of filters:

    • Pharmacophore Fit Score: Rank compounds by how well they match the query.

    • Lipinski's Rule of Five: Filter for compounds with drug-like properties.

    • ADMET Prediction: Remove compounds with predicted toxicity or poor pharmacokinetic profiles.[1]

  • Molecular Docking: The filtered hits are then docked into the active site of the target protein (if known). This step provides a more detailed prediction of the binding mode and affinity, helping to prioritize the best candidates for synthesis and biological testing.[12]

VSCascade A Validated Pharmacophore Model C Virtual Screening (3D Flexible Search) A->C B Large Compound Database (>1 Million Compounds) B->C D Initial Hit List (~10,000s) C->D E Property Filtering (Drug-likeness, ADMET) D->E F Filtered Hit List (~1,000s) E->F G Molecular Docking (Binding Mode Prediction) F->G H Prioritized Hit List (~100s) G->H I Experimental Validation (Synthesis & Bioassay) H->I

Caption: The Virtual Screening Cascade from Pharmacophore to Biological Validation.

Conclusion

Pharmacophore modeling is a powerful, versatile, and indispensable tool in modern drug discovery.[1][8] For a promising scaffold like 3H-pyrrolo[2,3-c]quinoline, this computational approach provides a rational and efficient pathway to explore its chemical space and identify novel derivatives with high therapeutic potential. By following a rigorous and self-validating workflow that integrates both ligand- and structure-based methods, researchers can generate high-quality, predictive models. These models serve as the crucial first filter in a discovery cascade that transforms vast chemical libraries into a focused set of high-potential candidates for tackling critical diseases like tuberculosis.

References

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (2026, January 7).
  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - MDPI. (2019, November 20).
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed. (2019, November 20).
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry. (2022, June 11).
  • Pharmacophore modeling in drug design - PubMed. (2025, February 6).
  • (PDF) Pharmacophore modeling and its applications - ResearchGate. (2022, August 16).
  • Pharmacophore model validation using GH score method. - ResearchGate.
  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • The structure of 3H‐pyrrolo[2,3‐c]quinoline ring system. - ResearchGate.
  • Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme - ResearchGate.
  • 3H-pyrrolo[2,3-c]quinoline | C11H8N2 | CID 46228106 - PubChem.
  • 5U94: Crystal structure of the Mycobacterium tuberculosis PASTA kinase PknB in complex with the potential theraputic kinase inhibitor GSK690693. - RCSB PDB. (2017, December 20).

Sources

history and discovery of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Synthetic Utility of the 3H-Pyrrolo[2,3-c]quinoline Scaffold

Abstract This technical guide examines the structural history, synthetic evolution, and pharmacological potential of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid and its associated scaffold. While the core heterocycle was first documented in the early 20th century, it remained an obscure chemical curiosity until the serendipitous discovery of regiodivergent synthetic pathways in 2002 and the subsequent isolation of the Marinoquinoline alkaloids in 2007. Today, this scaffold represents a privileged structure in medicinal chemistry, exhibiting potent activity against Plasmodium falciparum, Mycobacterium tuberculosis (via glutamate-5-kinase inhibition), and HIV-1. This guide provides detailed synthetic protocols, mechanistic insights, and a critical analysis of the scaffold's structure-activity relationships (SAR).

Chemical Identity & Structural Significance

The 3H-pyrrolo[2,3-c]quinoline scaffold consists of a pyrrole ring fused to the c-face of a quinoline core. This tricyclic system is distinct from its more common isomers, such as the pyrrolo[2,3-f]quinoline (found in the cofactor PQQ) or the pyrrolo[3,2-c]quinoline.

  • IUPAC Name: 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

  • Core Geometry: Planar, electron-deficient quinoline fused with an electron-rich pyrrole.

  • Electronic Properties: The fusion creates a unique "push-pull" electronic system. The pyrrole nitrogen (N3) acts as a hydrogen bond donor, while the quinoline nitrogen (N5) serves as an acceptor, making the scaffold highly amenable to binding in enzyme pockets (e.g., kinases, phosphodiesterases).

Structural Comparison: Unlike the linear or angular isomers which are often thermodynamically stable, the [2,3-c] fusion imposes specific steric constraints that were historically difficult to synthesize, leading to its classification as a "rare" alkaloid core until modern catalytic methods were developed.

Historical Emergence: From Obscurity to Target

The history of this scaffold is defined by three distinct eras:

  • The Early Era (1924): The core structure was first alluded to in early quinoline research (e.g., J. Chem. Soc., 1924), but these early reports lacked efficient isolation methods and biological context. The molecule remained a "paper compound" for decades.

  • The Synthetic Breakthrough (2002): The specific derivative 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester was synthesized by Jan Bergman and colleagues at the Karolinska Institutet. This discovery was serendipitous; while attempting to synthesize

    
    -carbolines from oxindole-3-acetic acid derivatives using TosMIC (tosylmethyl isocyanide), the team observed a regiodivergent ring expansion that yielded the [2,3-c]quinoline isomer instead. This provided the first reliable access to the 1-carboxylic acid substituted core.
    
  • The Natural Product Validation (2007-2012): The isolation of Marinoquinolines A–F from marine bacteria (Ohtaekwangia kribbensis) and Aplidiopsamine A from ascidians proved that nature utilizes this scaffold. This triggered a resurgence in synthetic interest, validating the Bergman intermediate as a precursor to bioactive alkaloids.

Synthetic Methodologies

Two primary strategies dominate the synthesis of this scaffold: the Regiodivergent Ring Expansion (Bergman type) and the Azahexatriene Electrocyclization (Modern/Choshi type).

Method A: The Bergman Regiodivergent Protocol (2002)

Best for: Generating 1-carboxylic acid derivatives directly from oxindoles.

Mechanism: The reaction proceeds via the interaction of a 3-substituted oxindole with a one-carbon synthon (often derived from isocyanides or similar electrophiles). The key step is the rearrangement of the spiro-intermediate or the direct ring expansion of the oxindole lactam ring.

Protocol 1: Synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester

  • Starting Material: Ethyl 2-(2-oxoindolin-3-yl)acetate (Oxindole-3-acetic acid ethyl ester).

  • Reagents: Tosylmethyl isocyanide (TosMIC), Sodium hydride (NaH), DMSO/Ether.

  • Procedure:

    • Suspend NaH (2.2 eq) in dry DMSO/Et2O (1:1) at 0°C under argon.

    • Add the oxindole derivative (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

    • Add TosMIC (1.1 eq) slowly.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Critical Step: The reaction forms a transient intermediate which undergoes intramolecular cyclization followed by elimination of the sulfinate group.

    • Quench: Pour into ice-cold water and neutralize with dilute HCl.

    • Purification: The product precipitates or is extracted with EtOAc. Recrystallize from Ethanol.

  • Yield: Typically 45–60%.

  • Note: This route specifically yields the 1-carboxylic acid ethyl ester, distinguishing it from other methods that yield the unsubstituted core.

Method B: The Azahexatriene Electrocyclization (Modern)

Best for: Total synthesis of Marinoquinolines and Trigonoine B.

This method utilizes a 6


-electrocyclization of a 2-azahexatriene system, generated from an isocyanate or carbodiimide intermediate.

SynthesisPathways cluster_0 Bergman Route (2002) cluster_1 Electrocyclization Route (2012+) Oxindole Oxindole-3-acetate Intermediate Spiro/Open Intermediate Oxindole->Intermediate + TosMIC TosMIC TosMIC / Base Target1 3H-pyrrolo[2,3-c]quinoline- 1-carboxylic acid ester Intermediate->Target1 Ring Expansion Biaryl 2-(Pyrrol-3-yl)benzene Isocyanate Isocyanate / Carbodiimide (Azahexatriene system) Biaryl->Isocyanate Curtius/Aza-Wittig Target2 Marinoquinoline Core Isocyanate->Target2 6π-Electrocyclization (Thermal/Microwave)

Figure 1: Comparison of the classical Bergman ring-expansion route versus the modern electrocyclization strategy.

Biological & Pharmacological Relevance

The 3H-pyrrolo[2,3-c]quinoline scaffold has transitioned from a synthetic curiosity to a validated pharmacophore.

A. Anti-Tuberculosis (Glutamate-5-Kinase Inhibition)

Recent studies (2022) identified this scaffold as an allosteric inhibitor of Glutamate-5-kinase (G5K) in Mycobacterium tuberculosis.

  • Mechanism: The scaffold binds to the interface of the G5K domains, inducing long-distance conformational changes that prevent L-glutamate anchoring.

  • Potency: Derivatives have shown MIC values in the low micromolar range (4.1 µM) against virulent strains (H37Rv).

B. Antimalarial Activity (Aplidiopsamine A)

The natural product Aplidiopsamine A (containing the [2,3-c] core) exhibits significant activity against chloroquine-resistant Plasmodium falciparum.

  • Target: It acts as a selective inhibitor of PDE4 (Phosphodiesterase 4), a rare target for antimalarials, suggesting a novel mechanism of action distinct from traditional quinolines.

C. Anti-HIV Activity

Trigonoine B , another alkaloid with this core, has demonstrated cytoprotective effects against HIV-1 in C8166 cells, preventing viral cytopathy.

Summary of Biological Targets:

Compound Class Primary Target Indication Key SAR Feature
Marinoquinolines Unknown / Multi-target Antibacterial / Malaria C4-substitution is critical for potency.
Aplidiopsamine A PDE4 (Human/Parasite) CNS / Malaria Adenine conjugation at C9 enhances selectivity.

| Synthetic Esters | G5K (Allosteric) | Tuberculosis | 1-Carboxylic acid moiety aids solubility and binding. |

Experimental Protocol: Validation Assay

To verify the identity of the synthesized 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid.

UV-Vis & Fluorescence Characterization: The scaffold exhibits unique photophysical properties due to its rigid tricyclic conjugation.

  • Solvent: Dissolve the compound in Methanol (10 µM).

  • Absorbance: Scan 200–500 nm. Expect characteristic absorption maxima (

    
    ) around 230 nm, 280 nm, and a broad band at 330–350 nm.
    
  • Fluorescence: Excite at 330 nm. The [2,3-c] isomer typically shows a Stokes shift with emission around 400–420 nm, which is distinct from the [2,3-b] or [3,2-c] isomers. This serves as a rapid "fingerprint" check for isomeric purity.

Future Outlook

The 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid remains a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . Its ability to inhibit kinases (G5K) and phosphodiesterases (PDE4) with high selectivity suggests it acts as a "privileged structure" for ATP/cAMP binding pockets. Future development focuses on:

  • Decarboxylation: Removing the C1-acid to access the parent Marinoquinoline core.

  • C4-Functionalization: Introducing amine or aryl groups at the C4 position to improve lipophilicity and blood-brain barrier (BBB) permeability for CNS applications.

References

  • Bergman, J., & Rehn, S. (2002). Synthesis of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester and its isomer 1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic

Methodological & Application

Synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-c]quinoline Scaffold

The 3H-pyrrolo[2,3-c]quinoline core is a privileged heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds.[1][2] Molecules incorporating this framework have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and neuroprotective agents. The introduction of a carboxylic acid moiety at the 1-position of this scaffold opens up new avenues for derivatization, allowing for the exploration of novel chemical space in drug discovery and development. This guide provides a detailed protocol for the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives, offering researchers a robust methodology to access this valuable class of compounds.

Synthetic Strategy: Tandem Cyclization-Annulation

A highly efficient and modular approach to the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylates involves a tandem cyclization-annulation reaction. This one-pot, multi-component reaction utilizes readily available starting materials to construct the complex tricyclic system in a single synthetic operation. The key transformation involves the reaction of a 2-methyleneaminochalcone with an isocyanoacetate derivative, which proceeds through a domino sequence of bond formations to yield the desired pyrrolo[2,3-c]quinoline scaffold.[3]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Methyleneaminochalcone 2-Methyleneaminochalcone Tandem Cyclization-Annulation Tandem Cyclization-Annulation 2-Methyleneaminochalcone->Tandem Cyclization-Annulation Isocyanoacetate Isocyanoacetate Isocyanoacetate->Tandem Cyclization-Annulation Base (DBU) Base (DBU) Base (DBU)->Tandem Cyclization-Annulation Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Tandem Cyclization-Annulation Room Temperature Room Temperature Room Temperature->Tandem Cyclization-Annulation Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate Tandem Cyclization-Annulation->Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate

Figure 1: Workflow for the synthesis of Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylates

This protocol is based on the tandem cyclization-annulation of 2-methyleneaminochalcones with ethyl isocyanoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-MethyleneaminochalconeSynthesis GradeVarious
Ethyl Isocyanoacetate≥98%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Acetonitrile (CH3CN)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-methyleneaminochalcone (0.2 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous acetonitrile (2 mL) to the flask and stir the mixture until the starting material is fully dissolved. To this solution, add ethyl isocyanoacetate (0.3 mmol, 1.5 equiv) followed by DBU (0.4 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylates from different 2-methyleneaminochalcones and ethyl isocyanoacetate.[3]

EntryProductYield (%)
1PhPhEthyl 3,4-diphenyl-3,4-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylate75
2Ph4-MeC₆H₄Ethyl 4-(4-methylphenyl)-3-phenyl-3,4-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylate78
3Ph4-ClC₆H₄Ethyl 4-(4-chlorophenyl)-3-phenyl-3,4-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylate82
44-MeC₆H₄PhEthyl 3-(4-methylphenyl)-4-phenyl-3,4-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylate72

Mechanistic Insights

The formation of the 3H-pyrrolo[2,3-c]quinoline-1-carboxylate scaffold is proposed to proceed through a cascade of reactions initiated by the base-catalyzed addition of the isocyanoacetate to the 2-methyleneaminochalcone.

Proposed Reaction Mechanism Diagram

Mechanism cluster_reactants Reactants A 1. Michael Addition B 2. Intramolecular Cyclization A->B Formation of pyrrolidine intermediate C 3. Tautomerization B->C Proton transfer D 4. Aromatization C->D Elimination of H₂O E Final Product D->E Formation of aromatic pyrroloquinoline 2-Methyleneaminochalcone 2-Methyleneaminochalcone 2-Methyleneaminochalcone->A Isocyanoacetate anion Isocyanoacetate anion Isocyanoacetate anion->A

Figure 2: Proposed mechanism for the tandem cyclization-annulation reaction.

The reaction is initiated by a Michael addition of the carbanion generated from ethyl isocyanoacetate to the α,β-unsaturated system of the 2-methyleneaminochalcone. This is followed by an intramolecular cyclization of the resulting intermediate onto the imine carbon. Subsequent tautomerization and aromatization through the elimination of a water molecule lead to the formation of the stable 3H-pyrrolo[2,3-c]quinoline-1-carboxylate.

Hydrolysis to Carboxylic Acid

The resulting ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and a co-solvent like tetrahydrofuran or methanol, followed by acidification.

Conclusion

The tandem cyclization-annulation reaction provides a powerful and versatile method for the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives. This protocol offers a straightforward and efficient route to a key heterocyclic scaffold, enabling further exploration of its potential in medicinal chemistry and materials science. The mild reaction conditions and the use of readily available starting materials make this methodology highly attractive for both academic and industrial research settings.

References

  • Lu, X.-M., et al. (2014). One pot synthesis of pyrrolo[3,4-c]quinolinone/pyrrolo[3,4-c]quinoline derivatives from 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 12(42), 8493-8499. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3H‐pyrrolo[2,3‐c]quinoline 3. Reactions were carried out... Available at: [Link]

  • Nishiyama, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 664-670. Available at: [Link]

  • ResearchGate. (n.d.). Tandem cyclization‐annulation of isocyanoacetate 2 b with... Available at: [Link]

  • ACS Publications. (2022). Modification of Pyrrolo[2,1-a]isoquinolines and Polysubstituted Pyrroles via Methylenation with Acetyl Chloride and Dimethylsulfoxide. The Journal of Organic Chemistry, 87(17), 11768-11779. Available at: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5513. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2066. Available at: [Link]

  • J-GLOBAL. (n.d.). Tandem Cyclization-Annulation of α-Acidic Isocyanides with 2-Methyleneaminochalcones: Synthesis of Pyrrolo[2,3-c]quinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3H‐pyrrolo‐[2,3‐c]quinolines 137 a–q reported by Zou and... Available at: [Link]

  • Organic Chemistry Portal. (2024). Isocyanoalkene Addition-Cyclization-Decarboxylation Cascades. Available at: [Link]

  • Organic Chemistry Portal. (2020). Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Available at: [Link]

  • ResearchGate. (2021). The Chemistry and Biological Applications of 3H-Pyrrolo[2,3-c]quinolines and Marinoquinolines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to improve reaction yield and purity. The protocols and recommendations herein are based on established chemical principles and validated through extensive experience in synthetic organic chemistry.

Introduction

The 3H-pyrrolo[2,3-c]quinoline core is a significant heterocyclic scaffold found in various biologically active compounds, including the marinoquinoline alkaloids which have shown potential as antimalarial and antibacterial agents.[1][2] The synthesis of the 1-carboxylic acid derivative presents unique challenges, primarily related to the stability of the carboxylic acid group under various reaction conditions and the purification of the final polar product. This guide provides a systematic approach to navigate these challenges.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid involves a two-step process: the initial synthesis of the corresponding ethyl ester followed by a controlled hydrolysis to yield the target carboxylic acid. This approach allows for easier purification of the less polar ester intermediate and mitigates some of the challenges associated with the direct synthesis of the carboxylic acid.

Part 1: Synthesis of Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate

A plausible route to the ethyl ester involves the reaction of an appropriately substituted quinoline precursor with an ethyl isocyanoacetate derivative. The following is a representative, detailed experimental protocol.

Experimental Protocol: Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate Synthesis
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-chloroquinoline (1 equivalent).

  • Solvent and Reagents: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add ethyl isocyanoacetate (1.2 equivalents) and potassium carbonate (K₂CO₃) (2.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Hydrolysis to 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This step is critical, and careful control of reaction conditions is necessary to avoid side reactions.

Experimental Protocol: Hydrolysis of Ethyl Ester
  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (3 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC until the starting ester is consumed.

  • Work-up and Acidification: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 3-4 with cold 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl Ester 1. Incomplete reaction. 2. Inactive reagents. 3. Suboptimal reaction temperature.1. Increase the reaction time and continue to monitor by TLC. 2. Use freshly opened or properly stored reagents. Ensure the DMF is anhydrous. 3. Incrementally increase the reaction temperature by 10 °C, but do not exceed 140 °C to avoid decomposition.
Formation of Multiple Byproducts in Ester Synthesis 1. Side reactions due to high temperature. 2. Presence of moisture.1. Lower the reaction temperature and increase the reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Hydrolysis of the Ester 1. Insufficient base. 2. Short reaction time. 3. Low solubility of the ester.1. Increase the amount of LiOH to 4-5 equivalents. 2. Extend the reaction time and monitor closely by TLC. 3. Increase the proportion of ethanol in the solvent mixture to improve solubility.
Low Yield of Carboxylic Acid after Hydrolysis 1. Decarboxylation of the product. 2. Product loss during work-up.1. Avoid heating during hydrolysis. Perform the reaction at room temperature or below. Acidify the solution at a low temperature (0-5 °C). Aromatic carboxylic acids can be prone to decarboxylation in high-temperature water.[3] 2. The product may have some solubility in the aqueous phase. After filtration, extract the filtrate with a polar organic solvent like ethyl acetate.
Difficulty in Purifying the Final Carboxylic Acid 1. High polarity of the compound. 2. Presence of inorganic salts.1. If column chromatography is necessary, consider using reversed-phase silica gel (C18) with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).[4] 2. Ensure the product is thoroughly washed with cold water after filtration to remove any residual salts.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in the ester synthesis?

A1: Potassium carbonate acts as a base to deprotonate the α-carbon of the ethyl isocyanoacetate, generating the nucleophile that attacks the quinoline ring. It also neutralizes any acid formed during the reaction.

Q2: Can I use a different base for the hydrolysis step?

A2: Yes, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. However, lithium hydroxide is often preferred as it can sometimes lead to cleaner reactions and easier work-up.

Q3: How can I confirm the formation of the final carboxylic acid?

A3: The formation of the carboxylic acid can be confirmed by several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a characteristic C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.

  • ¹H NMR Spectroscopy: The disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) from the ester is a key indicator. A broad singlet for the carboxylic acid proton may be observed, though it is often exchangeable with deuterated solvents.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the carboxylic acid.

Q4: My final product is poorly soluble in common organic solvents. How can I purify it?

A4: Poor solubility in common organic solvents is a common issue with polar heterocyclic carboxylic acids. For purification, consider the following:

  • Recrystallization: Try a mixture of polar solvents like ethanol/water, DMF/water, or DMSO/water.

  • Reversed-Phase Chromatography: As mentioned in the troubleshooting guide, C18 silica gel is a powerful tool for purifying polar compounds.[4]

Q5: What is the likely mechanism of decarboxylation, and how can I avoid it?

A5: Decarboxylation is the loss of CO₂ from the carboxylic acid. It is often promoted by heat and acidic or basic conditions. The mechanism can involve the formation of a resonance-stabilized intermediate. To avoid this, it is crucial to keep the temperature low during the hydrolysis and acidification steps. Performing these steps at or below room temperature significantly reduces the rate of decarboxylation.[3]

Visualizing the Process

Reaction Workflow

Synthesis_Workflow Start 3-Amino-2-chloroquinoline Ester_Synth Ester Synthesis (Ethyl Isocyanoacetate, K2CO3, DMF, 120°C) Start->Ester_Synth Ester_Intermediate Ethyl 3H-pyrrolo[2,3-c]quinoline-1-carboxylate Ester_Synth->Ester_Intermediate Purification1 Column Chromatography Ester_Intermediate->Purification1 Hydrolysis Hydrolysis (LiOH, EtOH/H2O, RT) Acid_Product 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid Hydrolysis->Acid_Product Purification2 Recrystallization / Reversed-Phase Chromatography Acid_Product->Purification2 Purification1->Hydrolysis

Caption: Synthetic workflow for 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Final Product Check_Ester Check Yield/Purity of Ester Intermediate Start->Check_Ester Step 1 Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Step 2 Ester_Problem Low Ester Yield? Check_Ester->Ester_Problem Hydrolysis_Problem Low Acid Yield? Check_Hydrolysis->Hydrolysis_Problem Incomplete_Rxn Incomplete Reaction? Ester_Problem->Incomplete_Rxn Yes Side_Products Multiple Side Products? Ester_Problem->Side_Products No Increase_Time Increase Reaction Time Incomplete_Rxn->Increase_Time Yes Check_Reagents Check Reagent Purity/ Anhydrous Conditions Incomplete_Rxn->Check_Reagents No Lower_Temp Lower Temperature/ Increase Time Side_Products->Lower_Temp Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis_Problem->Incomplete_Hydrolysis Yes Decarboxylation Suspect Decarboxylation? Hydrolysis_Problem->Decarboxylation No Increase_Base Increase Base Equivalents Incomplete_Hydrolysis->Increase_Base Yes Extend_Time Extend Reaction Time Incomplete_Hydrolysis->Extend_Time No Low_Temp_Workup Perform Hydrolysis and Acidification at Low Temp Decarboxylation->Low_Temp_Workup Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Nishiyama, T., Murakami, M., Taninaka, K., & Hamada, E. (2021). Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid Marinoquinolines. HETEROCYCLES, 103(1), 300.
  • Nishiyama, T., Hamada, E., Ishii, D., Kihara, Y., Choshi, N., Nakanishi, N., Murakami, M., Taninaka, K., Hatae, N., & Choshi, T. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 730–736. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • Zou, L., et al. (Year). Synthesis of 3H‐pyrrolo‐[2,3‐c]quinolines...
  • Wang, X., et al. (Year). Synthesis of 3H‐pyrrolo[2,3‐c]quinoline...
  • Nishiyama, T., et al. (2020). SYNTHESIS OF PYRROLO[2,3-c]QUINOLINE ALKALOID MARINOQUINOLINES. Semantic Scholar.
  • Nishiyama, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PMC. Available at: [Link]

  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines.
  • European Journal of Medicinal Chemistry - CNR-IRIS.
  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - MDPI.
  • Synthesis of I .3-Disubstituted-pyrrolo[2,1 -a]isoquinoline-2-carboxylic Acids, Esters and Amides - RSC Publishing.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Gradu
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
  • 3H-pyrrolo[2,3-c]quinoline | C11H8N2 | CID 46228106 - PubChem.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubilization of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility Trap"

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid presents a classic physicochemical paradox common to tricyclic heteroaromatic scaffolds. While it contains a polar carboxylic acid group, the molecule’s core is a planar, hydrophobic tricyclic system (fused pyrrole and quinoline rings).

The Core Issue: This molecule exhibits a U-shaped solubility profile .[1][2]

  • pH < 2: Soluble (Cationic: Quinoline Nitrogen protonated).[1][2]

  • pH 3 – 6 (The Danger Zone): Insoluble (Neutral/Zwitterionic: Net charge is near zero; Isoelectric precipitation occurs).[1][2]

  • pH > 7.5: Soluble (Anionic: Carboxylate deprotonated).[1][2]

Most researchers encounter precipitation because they attempt to dissolve the compound in unbuffered water (pH ~5.[1][2]5) or standard PBS (pH 7.[1][2]4) where the ionic strength drives hydrophobic stacking (aggregation) before the molecule can fully solvate.[1][2]

The Chemistry of Insolubility (Mechanistic Insight)

To troubleshoot effectively, you must understand the competing forces at play:

A. The pKa Conflict

The molecule possesses two ionizable centers with opposing behaviors:

  • Carboxylic Acid (Position 1): Acidic, pKa ≈ 3.8 – 4.2.[1][2]

  • Quinoline Nitrogen: Basic, pKa ≈ 4.9 – 5.4.[1][2]

At pH 4.5 (Isoelectric Point/pI) , the carboxylic acid is partially deprotonated (


) and the quinoline nitrogen is partially protonated (

).[1][2] While this creates a zwitterion, the net charge is zero.[2] Without a strong net charge to disrupt the water structure, the hydrophobic effect dominates. The planar rings stack like plates (pi-pi stacking), forcing the compound out of solution.[1][2]
B. The "Salting Out" Effect

Using PBS (Phosphate Buffered Saline) immediately upon dilution is a common error.[1][2] The high ionic strength of PBS (150 mM NaCl) shields the charge on the carboxylate group, reducing its ability to solvate the hydrophobic core. This promotes aggregation.[1][2]

Solubility Decision Tree & Workflow

The following diagram outlines the logical flow for achieving a stable solution based on your experimental needs.

SolubilityWorkflow Start Start: Solid Powder Stock Step 1: Make Stock Solution (10-50 mM in DMSO) Start->Stock Check_App Application Type? Stock->Check_App CellBased Cell Culture / In Vivo Check_App->CellBased Biological Biochem Enzymatic / Binding Assay Check_App->Biochem Chemical Step2_Cell Step 2: Intermediate Dilution (1:10 in pure Ethanol or PEG400) CellBased->Step2_Cell Step2_Bio Step 2: Buffer Selection Avoid PBS initially Biochem->Step2_Bio Step3_Cell Step 3: Final Dilution into Media (Slow addition, Vortexing) Step2_Cell->Step3_Cell Rescue Troubleshoot: Precipitation? Step3_Cell->Rescue Step3_Bio Step 3: Use Tris or HEPES (pH 8.0) + 0.05% Tween-20 Step2_Bio->Step3_Bio Step3_Bio->Rescue Action Add 0.1M NaOH (dropwise) or 5% HP-beta-Cyclodextrin Rescue->Action

Figure 1: Decision tree for solubilization based on downstream application. Note the intermediate dilution steps to prevent "shock" precipitation.

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock (Universal)

Objective: Create a long-term storage solution free of aggregates.[1][2]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid water entirely at this stage.[1][2]

  • Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM, as micro-aggregates may form that are invisible to the naked eye but will seed precipitation later.[2]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (plastic can leach) and store at -20°C.

Protocol B: Aqueous Dilution (The "Shift-Up" Method)

Objective: Dilute the stock into aqueous buffer without crashing out.[1][2] Rationale: We must ensure the pH remains > 7.5 during the transition from DMSO to water.[1][2]

  • Prepare Buffer: Use 50 mM Tris-HCl or HEPES, pH 8.0 .

    • Why? These buffers have better buffering capacity at alkaline pH than Phosphate.[1][2]

  • Add Surfactant (Optional but Recommended): Add 0.05% Tween-20 or Triton X-100 to the buffer.[1][2] This prevents the planar rings from stacking.[1][2]

  • Execution:

    • Pipette the buffer into a tube first.[1][2]

    • While vortexing the buffer gently, slowly add the DMSO stock to the center of the liquid vortex.

    • Do not add buffer to the DMSO stock (this causes a transient high-concentration spike).[1][2]

Protocol C: Rescue of Precipitated Samples

If your sample has turned cloudy:

  • Do not filter (you will lose the compound).[1][2]

  • Add 0.1 M NaOH dropwise until the solution clears (forcing the anionic state).

  • Alternatively, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 5-10% w/v.[1][2] The cyclodextrin encapsulates the hydrophobic core while exposing the polar groups.[2]

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate when I freeze-thaw my aqueous aliquots? A: Freezing causes "cryoconcentration."[1][2] As water crystallizes into ice, solutes (buffer salts and your compound) are excluded into liquid pockets.[1][2] The local pH in these pockets can shift drastically (often becoming acidic in phosphate buffers), and the local concentration of the compound spikes, leading to irreversible aggregation. Fix: Only freeze DMSO stocks.[1][2] Prepare aqueous dilutions fresh daily.

Q2: Can I use PBS (Phosphate Buffered Saline)? A: Use with caution. PBS has poor buffering capacity above pH 7.[1][2]5. If your compound is slightly acidic, it might lower the pH of the PBS into the "Danger Zone" (pH 6).[1][2] Furthermore, sodium ions in PBS reduce the solubility of the carboxylate salt. Fix: Switch to Tris or HEPES (pH 8.[1][2]0) for biochemical assays.

Q3: My compound is stuck to the plastic tube. What happened? A: The tricyclic pyrrolo-quinoline core is highly lipophilic and planar.[1][2] It adsorbs strongly to polypropylene (standard Eppendorf tubes).[1][2] Fix: Use Low-Retention tubes or glass vials.[1][2] Adding 0.01% BSA (Bovine Serum Albumin) can also block the plastic surface and prevent compound loss.[1][2]

Q4: Is the compound light sensitive? A: Yes, many conjugated tricyclic heteroaromatics are prone to photo-oxidation or photobleaching.[1][2] Fix: Handle under low light and use amber vials.[1][2]

Physicochemical Data Summary

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~212.2 g/mol Small molecule, diffuses rapidly.[1][2]
Predicted pKa (Acid) 3.8 – 4.2Deprotonated (soluble) at pH > 6.[1][2]
Predicted pKa (Base) 4.9 – 5.4Protonated (soluble) at pH < 3.[1][2]
LogP (Octanol/Water) ~2.3 – 2.8Moderately lipophilic; requires DMSO.[1][2]
Topological Polar Surface Area ~50-60 ŲPermeable, but prone to stacking.[1][2]

References

  • PubChem Compound Summary. (2025). 3H-pyrrolo[2,3-c]quinoline.[1][2][3][4][5] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Bolte, B., et al. (2019).[1][2] Total Syntheses of the 3H-Pyrrolo[2,3-c]quinoline-containing Alkaloids Marinoquinolines. The Journal of Organic Chemistry, 84(16).[1][2] (Provides structural insights into the core scaffold). [Link][1][2]

  • Avdeef, A. (2007).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Authoritative source on pKa-dependent solubility profiles of ionizable drugs). [Link][1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] [Link][1][2]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 3H-Pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The 3H-pyrrolo[2,3-c]quinoline scaffold represents a privileged heterocyclic core, most notably recognized as the structural backbone of the Marinoquinoline alkaloids and Trigonoine B . While historically studied for its complex synthesis, recent medicinal chemistry campaigns have elevated this scaffold—specifically 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid and its derivatives—to a high-priority status for infectious disease intervention.

This guide analyzes the structure-activity relationship (SAR) of this chemotype, focusing on its emerging role as an allosteric inhibitor of Glutamate-5-Kinase (G5K) in Mycobacterium tuberculosis and its established potential in Anti-HIV therapeutics. We compare its performance against standard-of-care agents to provide a data-driven roadmap for lead optimization.

Mechanistic Profiling & Biological Targets[1][2][3]

Primary Target: Glutamate-5-Kinase (G5K) Allosteric Inhibition

Unlike competitive inhibitors that target the ATP-binding site (and often suffer from selectivity issues), 3H-pyrrolo[2,3-c]quinoline derivatives have been identified as allosteric modulators of G5K. G5K catalyzes the first and rate-limiting step of proline biosynthesis in M. tuberculosis, a pathway critical for mycobacterial survival under stress.

  • Mechanism: The scaffold binds to a distinct allosteric pocket, inducing a conformational change that reduces the enzyme's affinity for glutamate.

  • Therapeutic Advantage: This mechanism bypasses common resistance mutations found in the ATP-binding pocket and offers synergy with existing anti-TB drugs.

Secondary Target: Viral Replication (HIV/CMV)

As seen in Trigonoine B , the pyrrolo[2,3-c]quinoline core exhibits anti-HIV activity.[1] The 1-carboxylic acid moiety (often esterified) serves as a critical handle for modulating solubility and cell permeability, affecting the molecule's ability to interfere with viral polymerase or integrase functions.

Pathway Visualization

The following diagram illustrates the interference of the scaffold within the Proline Biosynthesis pathway.

G5K_Pathway Glutamate L-Glutamate G5K Glutamate-5-Kinase (G5K) (Target Enzyme) Glutamate->G5K ATP ATP ATP->G5K G5P L-Glutamate-5-Phosphate G5K->G5P Phosphorylation GSA Glutamate-5-Semialdehyde G5P->GSA GSA Dehydrogenase P5C Pyrroline-5-Carboxylate GSA->P5C Spontaneous Proline L-Proline (Essential for Stress Survival) P5C->Proline P5C Reductase Inhibitor 3H-pyrrolo[2,3-c]quinoline Derivatives Inhibitor->G5K Allosteric Inhibition (Ki reduction)

Figure 1: Mechanism of Action.[1] The scaffold acts as an allosteric brake on G5K, halting the biosynthesis of L-Proline required for mycobacterial virulence.

Detailed SAR Analysis

The biological activity of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is governed by strict steric and electronic requirements at three key positions.

The SAR Map

SAR_Map Core 3H-pyrrolo[2,3-c]quinoline Core Scaffold Pos1 Position 1 (Carboxylic Acid/Ester) CRITICAL for Solubility & H-Bonding Core->Pos1 Pos4 Position 4 (C4) Potency Determinant Core->Pos4 PosN3 Position 3 (N3 Nitrogen) Permeability & Metabolic Stability Core->PosN3 Pos1_Detail Free Acid: High polarity, poor cell entry. Ethyl Ester: Optimal prodrug form. Amide: Improved stability, variable potency. Pos1->Pos1_Detail Pos4_Detail Aryl/Heteroaryl groups essential. Electron-withdrawing groups (Cl, F) enhance hydrophobic pocket binding. Pos4->Pos4_Detail PosN3_Detail Alkylation (Methyl/Benzyl) often abolishes activity (H-bond donor required). PosN3->PosN3_Detail

Figure 2: Structure-Activity Relationship Map highlighting critical substitution zones.

Key Findings by Position
PositionModificationImpact on Activity (G5K / Antiviral)Mechanistic Insight
C1 (-COOH) Ethyl Ester High Potency Acts as a prodrug or optimal H-bond acceptor. The ester is often 10-50x more potent in cell-based assays due to permeability.
C1 (-COOH) Free Acid Low Cell Potency High polarity limits mycobacterial cell wall penetration, despite good enzymatic binding (

).
C1 (-COOH) Amide Moderate Improves metabolic stability but often alters the crucial H-bond network in the allosteric site.
C4 Phenyl Baseline Provides necessary hydrophobic bulk.
C4 4-Cl-Phenyl Enhanced Halogen bonding and lipophilicity (

-stacking) significantly improve

.
C4 Methyl Inactive Insufficient steric bulk to occupy the hydrophobic allosteric pocket.
N3 Methylation Loss of Activity The NH acts as a critical H-bond donor. Capping this nitrogen destroys binding affinity.

Comparative Performance Guide

When selecting a lead compound for TB or viral indications, it is crucial to benchmark against existing therapies.

3H-pyrrolo[2,3-c]quinoline vs. Standard TB Drugs
FeaturePyrrolo[2,3-c]quinoline Derivatives Isoniazid (INH) Rifampicin (RIF)
Target Glutamate-5-Kinase (Proline Synthesis)Enoyl-ACP Reductase (Cell Wall)RNA Polymerase (Transcription)
Resistance Profile Novel (No cross-resistance)High (katG mutations)High (rpoB mutations)
MIC (M. tb H37Rv) 2.0 – 8.0

M (Lead compounds)
0.4 – 1.5

M
0.1 – 0.5

M
Toxicity (CC50)

M (High Selectivity Index)
Hepatotoxicity risksHepatotoxicity / DDI risks
Metabolic Stability Moderate (Ester hydrolysis risk)Low (Acetylation dependent)High

Expert Insight: While the pyrrolo[2,3-c]quinoline scaffold currently shows higher MIC values (lower potency) than INH or RIF, its value lies in synergy . Combining a G5K inhibitor with INH can sensitize resistant strains, making this scaffold an excellent candidate for adjunctive therapy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Protocol A: Synthesis via Regiodivergent Ring Expansion

This method (adapted from Bergman et al. and recent LiHMDS methodologies) is preferred for its ability to generate the 1-carboxylic acid ester efficiently.

  • Starting Material: Ethyl 2-(3-methylene-2-oxoindolin-1-yl)acetate.

  • Reagent: Tosylmethyl isocyanide (TosMIC).

  • Conditions:

    • Dissolve starting material in dry THF/DMSO (10:1).

    • Add 1.2 eq. TosMIC and 2.0 eq. KOtBu at -78°C.

    • Allow to warm to RT and stir for 4h.

    • Quench: Saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: NMR (Distinct singlet at C4 if unsubstituted, or shift if substituted) and HRMS.

Protocol B: G5K Enzymatic Inhibition Assay

Self-Validating Step: Always run a "No-Enzyme" control to rule out compound interference with the detection reagent.

  • System: Coupled assay measuring ADP production via Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.6), 10 mM

    
    , 100 mM KCl, 2 mM PEP, 0.2 mM NADH.
    
  • Substrate: L-Glutamate (vary concentration for

    
     determination) + ATP (2 mM).
    
  • Initiation: Add G5K enzyme (recombinant M. tb).

  • Readout: Monitor absorbance decrease at 340 nm (NADH oxidation) over 20 mins at 37°C.

  • Data Analysis: Plot rate vs. [Glutamate]. Allosteric inhibitors will significantly alter

    
     or 
    
    
    
    (sigmoidal kinetics).

References

  • Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme. Source: European Journal of Medicinal Chemistry (2022).[2] URL:[Link][2]

  • Synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-Carboxylic Acid Ethyl Ester and Its Isomer. Source: Tetrahedron (2002).[3][4][5] URL:[Link]

  • Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Source: ACS Central Science / J. Org. Chem (2024).[4] URL:[Link]

Sources

Technical Guide: IR Spectrum Analysis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

[1]

Executive Summary

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid represents a critical scaffold in the development of "marinoquinoline" derivatives, a class of alkaloids exhibiting potent antimalarial, antibacterial, and anti-HIV activities.[1] Accurate structural characterization of this moiety is essential for validating synthetic pathways, particularly when distinguishing the free carboxylic acid from its ester precursors or decarboxylated byproducts.

This guide provides a comparative analysis of the infrared (IR) spectral signature of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid.[1] We compare Experimental FTIR results against Density Functional Theory (DFT) predictions and Ester Precursor profiles to establish a robust identification protocol.

Structural Basis & Vibrational Logic

The molecule comprises a fused tricyclic system (quinoline + pyrrole) with a carboxylic acid substituent at the C1 position. Understanding the electronic environment is crucial for interpreting the IR spectrum:

  • Pyrrole Ring (N-H): The N-H bond is part of an aromatic system but can participate in hydrogen bonding.

  • Carboxylic Acid (COOH): Exists primarily as a hydrogen-bonded dimer in solid state, significantly broadening the O-H stretch and lowering the C=O frequency.[2][3]

  • Quinoline Core (C=N, C=C): Provides a rigid aromatic framework with characteristic "skeletal" vibrations in the fingerprint region.[4]

Comparative Analysis: Experimental vs. Alternatives

The Comparison Matrix

The following table contrasts the target molecule (Acid) with its primary synthetic precursor (Ethyl Ester) and its theoretical (DFT) profile. This comparison validates the "performance" of IR spectroscopy as a monitoring tool for hydrolysis reactions.

Table 1: Comparative IR Spectral Assignments (cm⁻¹)

Vibrational ModeTarget: Carboxylic Acid (Exp)Alternative: Ethyl Ester (Precursor)Validation: DFT (B3LYP/6-31G*)Diagnostic Note
O-H Stretch 2500–3300 (Broad, Strong)Absent3550 (Free) / 3000 (H-bond)Primary Differentiator. The "acid beard" overlaps C-H stretches.[1]
N-H Stretch 3350–3420 (Sharp/Shoulder)3350–34203480 (Unscaled)Often obscured by O-H in the acid; distinct in the ester.
C=O Stretch 1680–1710 (Dimer)1735–1750 1725 (Scaled)Acid C=O is ~40 cm⁻¹ lower than Ester C=O due to H-bonding.
C=N (Quinoline) 1615–16251615–16251630Characteristic of the tricyclic core; largely invariant.[1]
C-O Stretch 1210–13201250–13001280Strong band, confirms C-O single bond presence.[1][4]
Fingerprint 750–800 (C-H bend)750–800< 800Aromatic substitution pattern (out-of-plane bending).[1]

Analyst Insight: The shift of the Carbonyl (C=O) band from ~1740 cm⁻¹ (Ester) to ~1700 cm⁻¹ (Acid), combined with the appearance of the broad O-H trough, is the definitive "Go/No-Go" signal for reaction completion.

Performance vs. Computational Models (DFT)

While experimental FTIR provides the "ground truth," DFT (Density Functional Theory) offers a "noise-free" alternative for assigning ambiguous peaks.[4]

  • Causality: DFT calculations (typically B3LYP/6-31G*) assume a gas-phase single molecule.

  • Correction: Experimental values for C=O and O-H are consistently lower than DFT predictions because DFT often underestimates intermolecular Hydrogen Bonding (dimerization) unless explicitly modeled.[1][4]

  • Scaling Factor: To align DFT data with experimental IR, multiply calculated frequencies by a scaling factor of 0.961 (for B3LYP/6-31G*).

Experimental Protocols

Sample Preparation (Solid State)

Methodology Choice:KBr Pellet is preferred over ATR for this specific analysis.

  • Reasoning: The high refractive index of the quinoline aromatic system can sometimes cause peak distortion in ATR (Attenuated Total Reflectance) due to poor crystal contact. KBr transmission provides superior resolution for the broad O-H acid band.

Step-by-Step Protocol:

  • Isolation: Ensure the 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is dried under vacuum (50°C, 4h) to remove solvent moisture which mimics the O-H acid peak.

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, non-reflective powder is obtained (particle size < 2 µm to avoid Christiansen effect scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

In Silico Validation Workflow

To confirm the identity of the tricyclic core, run a standard DFT optimization:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP / 6-311++G(d,p).

  • Solvation Model: PCM (Solvent = DMSO) – Critical for mimicking the polar environment if comparing to solution-phase data.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the product versus its precursors using vibrational spectroscopy.

IR_Analysis_WorkflowSampleUnknown Sample(Post-Hydrolysis)IR_ScanFTIR Acquisition(4000-400 cm⁻¹)Sample->IR_ScanDecision_COCheck C=O Region(1680-1750 cm⁻¹)IR_Scan->Decision_COPath_EsterPeak @ ~1740 cm⁻¹(Sharp)Decision_CO->Path_EsterHigh FreqPath_AcidPeak @ ~1700 cm⁻¹(Broad/Split)Decision_CO->Path_AcidLow FreqResult_EsterIdentify: Ester Precursor(Incomplete Reaction)Path_Ester->Result_EsterCheck_OHCheck O-H Region(2500-3300 cm⁻¹)Path_Acid->Check_OHCheck_OH->Result_EsterAbsentResult_AcidIdentify: Target Acid(Product Confirmed)Check_OH->Result_AcidBroad 'Beard' Present

Figure 1: Decision logic for distinguishing 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid from ester precursors.

References

  • Nishiyama, T., et al. (2021).[1][4] "Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B." Beilstein Journal of Organic Chemistry, 17, 730–736.[4] Link

    • Significance: Provides experimental spectral data for the pyrrolo[2,3-c]quinoline core and synthesis conditions for rel
  • Pietruś, W., et al. (2023).[4][5] "Impact of the Substitution Pattern... in the 1H-Pyrrolo[3,2-c]quinoline Series." Molecules, 28(3), 1025.[4] Link

    • Significance: Validates IR assignments for the isomeric pyrrolo-quinoline scaffold, specifically N-H and aromatic vibr
  • Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

    • Significance: Authoritative source for the "Carboxylic Acid Dimer" shift rules (C=O ~1710 cm⁻¹) and scaling factors for DFT.
  • Geraldes, C., et al. (2020).[4][6] "Introduction to infrared and raman-based biomedical molecular imaging and comparison with other modalities." Molecules, 25(23), 5547.[4] Link[4]

    • Significance: Discusses the comparative "performance" of vibrational spectroscopy in characterizing quinoline deriv

A Comparative Guide to the Toxicity of Pyrrolo[2,3-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]quinoline scaffold is a compelling heterocyclic system that forms the core of various natural products with demonstrated biological activities, including anti-HIV, antimalarial, and antibacterial properties.[1] This has spurred significant interest in the synthesis of novel derivatives for therapeutic applications, particularly in oncology.[2][3] As with any promising class of therapeutic agents, a thorough understanding of their toxicity is paramount for further development. This guide provides a comparative analysis of the toxicity of pyrrolo[2,3-c]quinoline derivatives, detailing the experimental methodologies for their evaluation and synthesizing the available data to inform future drug design and development.

Methodologies for Assessing Toxicity

A multi-pronged approach is essential to comprehensively evaluate the toxicological profile of novel chemical entities. For pyrrolo[2,3-c]quinoline derivatives, this typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and systemic toxicity.

In Vitro Cytotoxicity Assays

The initial step in toxicity screening involves assessing the effect of the compounds on cell viability and proliferation. This is crucial for determining the therapeutic index of potential anticancer agents.

Sulforhodamine B (SRB) Colorimetric Assay: This is a high-throughput assay used by the National Cancer Institute (NCI) to screen compounds against a panel of approximately 60 human tumor cell lines.[4] It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a sensitive measure of cell density.

Experimental Protocol: SRB Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the pyrrolo[2,3-c]quinoline derivatives to the wells and incubate for a further 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the optical density at 510 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.

Genotoxicity Assays

Genotoxicity assessment is critical to identify compounds that can cause genetic damage, a key factor in carcinogenesis.

Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive test result indicates that the chemical is mutagenic, as it causes the bacteria to revert to a state where they can synthesize histidine. While a study on the related compound pyrroloquinoline quinone (PQQ) disodium salt showed negative results in the Ames test, this assay remains a standard for new derivatives.[5]

In Vivo Micronucleus Assay: This test assesses chromosomal damage in the bone marrow erythrocytes of mice treated with the test compound.[5] An increase in the frequency of micronucleated polychromatic erythrocytes indicates that the compound is genotoxic in vivo. For PQQ, no genotoxic effects were observed in this assay at doses up to 2,000 mg/kg body weight.[5]

Comparative Cytotoxicity of Pyrrolo[2,3-c]quinoline Derivatives

The cytotoxicity of pyrrolo[2,3-c]quinoline derivatives is highly dependent on the substitutions on the core scaffold. Structure-activity relationship (SAR) studies are therefore crucial for guiding the synthesis of compounds with improved therapeutic profiles.

Derivative FamilyKey Structural FeaturesTarget Cell LinesIC50 Range (µM)Reference
Pyrrolo[2,3-f]quinoline-2-carboxamidesC2-substituted carboxamidesHuman non-small cell lung (NSCLC-N6-L16)10.2 (for compound 5d)[6]
Angular Pyrrolo[3,2-c]quinolines1,4-substituted derivativesMCF-7 (breast), HeLa (cervical)Low micromolar (for compound 7p)[7]
Pyrrolo[2,3-d]pyrimidines (related scaffold)Tricyclic, imine and halo-substitutionsHT-29 (colon)4.01 - 4.55[8]
Pyrrolo[3,4-c]quinolines8-sulfamoyl-1,3-dioxo derivatives(Assayed as Caspase-3 inhibitors)0.023 - 0.030 (as IC50 for enzyme inhibition)[9]

Table 1: Comparative in vitro cytotoxicity and inhibitory concentrations of various pyrroloquinoline derivatives.

From the available data, it is evident that substitutions at various positions of the pyrroloquinoline ring system significantly impact cytotoxic activity. For instance, in a series of pyrrolo[2,3-f]quinolines, compound 5d showed the most promise with an IC50 of 10.2 µM against a human non-small cell lung cancer cell line.[6] Similarly, for angular pyrrolo[3,2-c]quinolines, derivative 7p was identified as a promising hit with low micromolar cytotoxic activity against MCF-7 and HeLa cells.[7]

Mechanisms of Toxicity and Signaling Pathways

Understanding the mechanism of action is key to differentiating desired on-target effects from off-target toxicity. For many anticancer pyrroloquinoline derivatives, the induction of apoptosis is a key mechanism. Some pyrrolo[3,4-c]quinoline derivatives have been identified as potent inhibitors of caspase-3, a crucial executioner enzyme in the apoptotic pathway.[10]

Below is a generalized workflow for assessing apoptosis induction, a common mechanism of cytotoxicity for anticancer compounds.

G cluster_treatment Cell Treatment & Preparation cluster_staining Apoptosis Detection cluster_analysis Data Acquisition & Analysis start Treat cancer cells with pyrrolo[2,3-c]quinoline derivative harvest Harvest cells after incubation period start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend Proceed to staining stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate flow Acquire data using flow cytometer incubate->flow Ready for analysis analyze Analyze dot plots: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow->analyze

Caption: Workflow for Apoptosis Assessment by Flow Cytometry.

In Silico and In Vivo Toxicity Predictions

Computational tools play an increasingly important role in predicting the toxicological properties of compounds early in the drug discovery process. For some furo[2,3-c]quinoline and pyrrolo[2,3-c]quinoline derivatives, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been used to evaluate properties like gastrointestinal absorption and potential toxicity.[11] These predictive models can help prioritize which derivatives to advance to more resource-intensive in vivo studies.

In vivo studies, such as acute toxicity testing in rodent models, provide essential information on the systemic toxicity and help determine the lethal dose 50 (LD50).[12] For example, a study on a synthetic pyrano[3,2-c]quinoline derivative evaluated its anti-diabetic effects in vivo, which also provides insights into its overall tolerability in a living system.[13]

Structure-Toxicity Relationships and Future Directions

The available literature suggests that the toxicity of pyrrolo[2,3-c]quinoline derivatives is intricately linked to their substitution patterns. For example, in one study of pyrrolo-quinoline derivatives, the compound lacking both methyl and methoxy substituents proved to be the most active cytotoxic agent.[2] This highlights the delicate balance between efficacy and toxicity that must be navigated during lead optimization.

Future research should focus on:

  • Systematic SAR studies: To delineate the specific structural features that contribute to toxicity versus therapeutic activity.

  • Mechanism of toxicity studies: To identify off-target effects and potential liabilities.

  • Comprehensive in vivo toxicological profiling: Including sub-chronic and chronic toxicity studies for the most promising candidates.

By integrating in vitro, in vivo, and in silico approaches, researchers can build a comprehensive understanding of the toxicological profiles of pyrrolo[2,3-c]quinoline derivatives, ultimately facilitating the development of safer and more effective therapeutic agents.

References

  • Nakano, M., et al. (2013). Genotoxicity of pyrroloquinoline quinone (PQQ) disodium salt (BioPQQ™). Regulatory Toxicology and Pharmacology, 67(2), 189-197. [Link]

  • Ferlin, M. G., et al. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry, 8(6), 1415-1422. [Link]

  • A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity. (2005). Letters in Drug Design & Discovery, 2(4), 288-291. [Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. (n.d.). PubMed Central. [Link]

  • 2,9-Diethyl 1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylate - Hazard Genotoxicity. (2025). US EPA. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2025). MDPI. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (n.d.). PMC. [Link]

  • McGeorge, A. M., et al. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis, 13(4), 325-331. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

  • Synthesis and SAR of 8-Sulfamoyl-1,3-Dioxo-2,3-Dihydro-1H-Pyrrolo[3,4- c]Quinolines. (2006). Letters in Drug Design & Discovery, 3(2), 95-99. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journal of Organic Chemistry, 17, 725-730. [Link]

  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. (n.d.). ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. (2023). CNR-IRIS. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. (n.d.). PMC. [Link]

  • Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. (2023). Research Square. [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers. [Link]

Sources

Safety Operating Guide

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Status: Research Chemical / Novel Pharmaceutical Intermediate Default Hazard Class: High Toxicity / Unknown Bioactivity

As a Senior Application Scientist, I must emphasize that 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a tricyclic heteroaromatic scaffold often utilized in kinase inhibitor discovery. Unlike common solvents, this compound likely possesses biological activity (e.g., DNA intercalation or enzyme inhibition).

The Golden Rule: Treat this compound as a Cytotoxic/Genotoxic Agent until proven otherwise. Under no circumstances should this compound or its residues enter the municipal water system.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the physicochemical behavior of the molecule to select the correct waste stream.

PropertyDescriptionOperational Implication
Physical State Solid (Powder)Dust inhalation risk; requires N95/P100 respiratory protection.
Acidity (pKa) ~3.8 - 4.5 (Carboxylic Acid)Incompatible with Strong Oxidizers & Bases. Will form water-soluble salts in high pH, increasing mobility in aquatic environments.
Core Structure Quinoline + PyrroleQuinoline is a suspected human carcinogen and aquatic toxin [1]. Pyrroles can be prone to oxidation.
Solubility Low in neutral water; High in DMSO/MeOHDo not use water for initial spill cleanup; use organic solvents or absorbent pads.
Thermal Stability High melting point (>250°C)Requires High-Temperature Incineration (>1000°C) for complete destruction.

Waste Stream Classification Logic

Proper classification prevents dangerous cross-reactivity in the waste container. Use the following logic flow to determine the correct waste code.

WasteClassification Start Waste Generation StateCheck Is it Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Powder / Contaminated Debris StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo Aqueous Aqueous (Buffer/Acid) SolventCheck->Aqueous StreamA Stream A: Halogenated Organic (Incineration) Halo->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->StreamB StreamD Stream D: Aqueous Toxic (Pre-treatment/Incineration) Aqueous->StreamD StreamC Stream C: Hazardous Solid Waste (Trace Chem/Cytotoxic) Solid->StreamC

Caption: Decision matrix for segregating 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid waste streams based on solvent matrix.

Operational Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot verify pH), STOP and consult your EHS officer.

Phase 1: Solid Waste (Pure Compound & Debris)

Applicable to: Weighing boats, contaminated gloves, pipette tips, and expired pure substance.

  • Primary Containment: Place waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic."

    • Specific Notation: Add "Contains 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid (Quinoline Derivative)."

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates) as the pyrrole ring can be oxidized exothermically.

  • Final Fate: Seal and transfer to the "High Heat Incineration" stream.

Phase 2: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC effluents.

  • Compatibility Check:

    • Acid/Base Check: The compound is a carboxylic acid. Ensure the waste container is NOT designated for strong bases (Risk of heat generation/salt precipitation).

    • Oxidizer Check: Verify the container does not contain peroxides or nitric acid.

  • Solvent Segregation:

    • If in DCM/Chloroform: Use the Halogenated waste carboy (Red Label).

    • If in DMSO/Methanol/Acetone: Use the Non-Halogenated waste carboy (Green/White Label).

  • Rinsing: Triple rinse all glassware with the primary solvent (e.g., Methanol) and add the rinsate to the liquid waste container. Do not rinse with water initially, as the compound may precipitate and clog drains or stick to glass [2].

Spill Management & Decontamination

In the event of a spill, speed and containment are critical to prevent aerosolization.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, N95/P100, Goggles) Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) -> Scoop Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pads Wet->ActionWet Clean 3. Decontaminate Surface (10% Bleach or 1N NaOH) ActionDry->Clean ActionWet->Clean Dispose 4. Bag All Waste (Label as Hazardous) Clean->Dispose

Caption: Emergency response workflow for dry vs. wet spills of quinoline carboxylic acid derivatives.

Decontamination Science: Because the molecule contains a carboxylic acid, it can be solubilized and neutralized using a mild base. However, for surface decontamination, we rely on oxidation to break the heterocyclic rings.

  • Recommended Decon Solution: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

  • Mechanism:[1][2][3] Base solubilizes the acid; Bleach oxidizes the pyrrole/quinoline core, reducing biological activity [3].

References

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).[4] Washington, D.C. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Quinoline-3-carboxylic acid.[2]Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3H-pyrrolo[2,3-c]quinoline.[5]Link

  • American Chemical Society (ACS). (2023). Identifying and Handling Hazardous Waste in the Laboratory.Link

Sources

Personal Protective Equipment (PPE) for Handling 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

[1][2][3]

Executive Summary: The "Unknown Toxicity" Protocol

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a fused tricyclic heteroaromatic scaffold often utilized in kinase inhibitor development and DNA-intercalating agent research.

Critical Safety Alert: As a specialized intermediate, this specific isomer often lacks a comprehensive toxicological dataset (e.g., LD50, Ames test). Therefore, you must apply the Precautionary Principle. You are not just handling a carboxylic acid; you are handling a potential DNA intercalator with unknown systemic bioavailability.

Immediate Action Required:

  • Default Hazard Band: Treat as OEB 3 (Occupational Exposure Band) until verified otherwise.

  • Primary Risks: Respiratory sensitization, severe eye irritation (acidic moiety), and potential genotoxicity (quinoline scaffold).

  • Core Restriction: Do not handle the dry powder on an open bench.

Part 1: Risk Assessment & Hazard Identification[1][3]

Before selecting PPE, we must define the "Why." The safety profile of this compound is derived from its structural pharmacophore (Structure-Activity Relationship assessment).

The Acidic Moiety (Carboxylic Acid)
  • Hazard: Proton donor.

  • Risk: Direct corrosivity to mucous membranes. Inhalation of dust causes immediate upper respiratory tract irritation (coughing, burning).

  • Eye Risk: High.[1][2] Solid particles can cause corneal opacity if not flushed immediately.

The Quinoline-Pyrrole Scaffold
  • Hazard: Planar, aromatic, nitrogen-rich system.

  • Risk: Many planar tricycles act as intercalating agents , slipping between DNA base pairs.

  • Implication: Potential mutagenicity or carcinogenicity.[1][3][4][5] Skin absorption is a viable route of entry, especially when solubilized in organic solvents like DMSO or DMF, which act as carrier vehicles for transdermal delivery.

Part 2: The PPE Matrix (Specification & Logic)

Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for high-potency heterocycles.

Table 1: PPE Specifications
Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 / N99 Respirator (or Fume Hood)Standard N95s filter 95% of particles >0.3 microns. For potential mutagens, 95% efficiency is insufficient. A P100 (HEPA) offers 99.97% efficiency against solid particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Acidic dusts drift. Goggles provide a sealed environment to prevent corneal burns from airborne fines.
Dermal (Hands) Double Nitrile (Total thickness >8 mil)Outer: 5 mil Nitrile (disposable). Inner: 4 mil Nitrile (extended cuff). Note: If using Dichloromethane (DCM) , use Silver Shield/Laminate gloves immediately. Nitrile degrades in <5 mins with DCM.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals and hold them against the skin. Tyvek repels dust and light splashes.
PPE Decision Logic

The following diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_LogicStartStart: Assess Material StateState_SolidSolid / PowderStart->State_SolidState_SolutionSolubilized (DMSO/DMF)Start->State_SolutionRisk_InhalationRisk: Dust InhalationState_Solid->Risk_InhalationRisk_AbsorptionRisk: Transdermal Absorption(Carrier Solvent Effect)State_Solution->Risk_AbsorptionPPE_SolidREQ: Fume Hood + Double Nitrile + GogglesRisk_Inhalation->PPE_SolidPPE_SolutionREQ: Laminate Gloves (if DCM)or Double Nitrile (Changed q30min)Risk_Absorption->PPE_Solution

Figure 1: PPE selection logic based on the physical state of the compound.[6] Note the heightened requirement for glove material when solvents are introduced.

Part 3: Operational Workflow (The "How-To")

Phase 1: Weighing & Transfer (Critical Control Point)

Static electricity is the enemy of heterocyclic carboxylic acids. They are often "fluffy" and prone to electrostatic repulsion, causing them to jump off spatulas.

  • Engineering Control: Work strictly inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the hood.

Phase 2: Solubilization

This compound likely requires polar aprotic solvents (DMSO, DMF) or basic aqueous conditions (due to the carboxylic acid).

  • The Exotherm Risk: Neutralizing the carboxylic acid with a base (e.g., NaOH, TEA) will generate heat.

  • Protocol: Add base dropwise while stirring.

  • Glove Discipline: If you splash DMSO/compound mixture on your gloves, change them immediately . DMSO permeates nitrile in minutes, carrying the toxic payload through your skin.

Phase 3: Waste Disposal

Never dispose of this compound down the drain.

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: If dissolved in organic solvents, use "Halogenated" or "Non-Halogenated" organic waste streams as dictated by the solvent.

  • Aqueous Waste: If neutralized, check pH. However, due to the heterocyclic structure, it must still go to "Aqueous Hazardous Waste," not the sewer.

Part 4: Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Flush for 15 minutes minimum. Hold eyelids open.Acidic compounds cause protein coagulation; immediate dilution is the only way to prevent permanent scarring.
Skin Contact Wash with soap and water.[1][2][3][4][5][6][7] Do NOT use alcohol. Alcohol (Ethanol/IPA) increases blood flow and skin permeability, potentially accelerating absorption of the quinoline.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop up.Dry sweeping generates aerosols. Wetting the powder (if compatible) suppresses the inhalation hazard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline-3-carboxylic acid (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。